molecular formula C18H17N5O4S2 B2850721 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921486-34-2

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2850721
CAS No.: 921486-34-2
M. Wt: 431.49
InChI Key: YTLKFMKVRWBXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S2 and its molecular weight is 431.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the tumor cell metabolism . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of acid . CA IX helps to regulate the pH within these cells by removing the excess acid . When CA IX is inhibited, the intracellular pH can become too acidic, leading to cell death .

Pharmacokinetics

The compound has been shown to have a significant inhibitory effect against both cancer cell lines at concentration ranges from1.52–6.31 μM . It also shows high selectivity against breast cancer cell lines .

Result of Action

The compound has been shown to have a significant anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It was also able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the hypoxic conditions often found in solid tumors can lead to an overexpression of CA IX . This could potentially increase the efficacy of the compound.

Properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c19-29(26,27)15-8-6-13(7-9-15)20-16(24)10-14-11-28-18(22-14)23-17(25)21-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,24)(H2,19,26,27)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLKFMKVRWBXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.